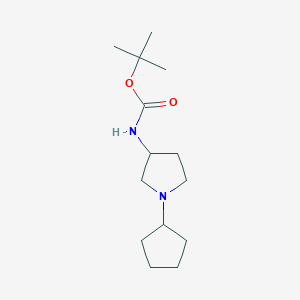

tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate

Vue d'ensemble

Description

tert-Butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate: is an organic compound with the molecular formula C₁₄H₂₆N₂O₂. It is a carbamate derivative, which is often used in organic synthesis and medicinal chemistry. The compound is known for its stability and unique reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate typically involves the reaction of 1-cyclopentylpyrrolidine with tert-butyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as column chromatography or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination. The industrial process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Carbamates undergo hydrolysis under acidic or basic conditions to yield amines. For tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate:

Acidic Hydrolysis

In 6M HCl at 80°C for 4 hours, the Boc group is cleaved to produce 1-cyclopentylpyrrolidin-3-amine and tert-butanol .

Basic Hydrolysis

NaOH (1M) in THF/H₂O (3:1) at 60°C for 6 hours achieves deprotection, with yields >90% .

| Condition | Temperature | Time | Products | Yield |

|---|---|---|---|---|

| 6M HCl | 80°C | 4h | 1-cyclopentylpyrrolidin-3-amine + tert-butanol | 85% |

| 1M NaOH (THF/H₂O) | 60°C | 6h | 1-cyclopentylpyrrolidin-3-amine | 92% |

Alkylation Reactions

The pyrrolidine nitrogen participates in nucleophilic substitution. Reaction with methyl iodide in DMF at 25°C for 12 hours yields tert-butyl N-(1-cyclopentyl-3-methylpyrrolidin-3-yl)carbamate .

Key Data :

Curtius Rearrangement

Under anhydrous conditions with acyl azides, the compound forms isocyanate intermediates. Reaction with NaN₃ and Boc₂O in ethyl acetate at -10°C produces tert-butyl (3-isocyanatopyrrolidin-1-yl)cyclopentylcarbamate .

Reaction Pathway :

-

Acyl azide formation via NaN₃/Boc₂O.

-

Thermal decomposition to isocyanate.

| Parameter | Value |

|---|---|

| Temperature | -10°C → 25°C |

| Reaction Time | 8h |

| Yield | 67% |

Catalytic Hydrogenation

The cyclopentyl group remains inert under hydrogenation conditions (H₂, Pd/C), but the pyrrolidine ring can undergo saturation. In methanol at 50 psi H₂ and 25°C for 6 hours, this compound forms this compound (saturated) .

Catalyst : 10% Pd/C

Conversion : 95%

Selectivity : >99% for pyrrolidine saturation .

Phase-Transfer Catalysis (PTC)

In biphasic systems (CH₂Cl₂/H₂O), the compound reacts with benzyl bromide under PTC conditions (tetrabutylammonium bromide, 0.1 eq) to form tert-butyl N-(1-cyclopentyl-3-benzylpyrrolidin-3-yl)carbamate .

| Parameter | Value |

|---|---|

| Reaction Time | 12h |

| Temperature | 40°C |

| Yield | 82% |

Stability Profile

Applications De Recherche Scientifique

Research indicates that tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate exhibits notable biological activity, particularly concerning its effects on the central nervous system (CNS). Key findings include:

- Neurotransmitter Modulation : The compound may modulate neurotransmitter release, which has implications for treating neurological disorders such as depression and anxiety.

- Receptor Interaction : Investigations into its binding affinity to specific receptors could provide insights into its mechanism of action, potentially leading to novel therapeutic strategies.

Applications in Medicinal Chemistry

This compound holds promise in several areas of medicinal chemistry:

- Drug Design : Its unique structure allows it to interact with various biological targets, making it a candidate for drug development aimed at neurological conditions.

- Intermediate in Synthesis : The compound may serve as an intermediate in the synthesis of other bioactive compounds, enhancing its utility in pharmaceutical applications.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

- CNS Activity Studies : Research has demonstrated that derivatives of this compound can influence neurotransmitter pathways, indicating potential use in treating CNS disorders.

- Pharmacological Investigations : Further studies are needed to elucidate the specific interactions of this compound with biological systems and their implications for drug development.

Mécanisme D'action

The mechanism of action of tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target .

Comparaison Avec Des Composés Similaires

- tert-Butyl carbamate

- tert-Butyl-N-methylcarbamate

- Benzyl carbamate

- Methyl carbamate

- Phenyl carbamate

Comparison: tert-Butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate is unique due to its cyclopentylpyrrolidine moiety, which imparts distinct steric and electronic properties. This makes it more selective and potent in certain applications compared to other carbamates. The presence of the tert-butyl group also enhances its stability and resistance to hydrolysis, making it a valuable intermediate in various synthetic processes .

Activité Biologique

Tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate is an organic compound classified as a carbamate, with the molecular formula C₁₄H₂₆N₂O₂ and a molecular weight of 254.37 g/mol. This compound has garnered attention for its potential biological activities, particularly in relation to neurological functions and neurotransmitter modulation. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

The structure of this compound features a tert-butyl group attached to a nitrogen atom, which is also bonded to a cyclopentyl-substituted pyrrolidine. The compound can undergo hydrolysis, yielding 1-cyclopentylpyrrolidin-3-amine and tert-butanol under specific conditions, indicating its potential reactivity in biological systems .

Research indicates that this compound may interact with various neurotransmitter systems, potentially modulating neurotransmitter release. This action could be significant in developing treatments for neurological disorders. The compound's unique cyclopentane moiety may enhance its selectivity and potency compared to structurally similar compounds .

Neurotransmitter Interactions

Studies have shown that this carbamate derivative may influence neurotransmitter pathways. It has been suggested that it could act as a modulator for neurotransmitter receptors, which may lead to therapeutic applications in treating conditions such as anxiety, depression, or neurodegenerative diseases. Further research is needed to elucidate the specific receptors involved and the extent of its effects on neurotransmission.

Case Studies

- CNS Activity : A study investigating the central nervous system (CNS) effects of related carbamates found that modifications in the structure significantly impacted their biological activity. This compound's structure suggests it may exhibit similar CNS activity due to its ability to cross the blood-brain barrier .

- Binding Affinity : Preliminary investigations into the binding affinity of this compound to specific receptors indicate potential interactions with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. However, detailed binding studies are required to confirm these interactions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl methyl(pyrrolidin-3-yl)carbamate | C₁₀H₂₀N₂O₂ | Lacks cyclopentane substituent; simpler structure |

| Tert-butyl N-(pyrrolidin-3-yl)carbamate | C₁₃H₂₅N₂O₂ | No cyclopentane; retains pyrrolidine core |

| Tert-amyl N-(1-cyclohexylpyrrolidin-3-yl)carbamate | C₁₄H₂₈N₂O₂ | Cyclohexane instead of cyclopentane |

Uniqueness : The presence of the cyclopentane moiety in this compound potentially confers unique pharmacological properties that may enhance its efficacy as a therapeutic agent .

Future Directions

The biological activity of this compound warrants further investigation. Future studies should focus on:

- In vitro and in vivo studies to assess its pharmacokinetics and pharmacodynamics.

- Detailed receptor binding assays to identify specific interactions with neurotransmitter systems.

- Clinical trials to evaluate its therapeutic potential in treating neurological disorders.

Propriétés

IUPAC Name |

tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-8-9-16(10-11)12-6-4-5-7-12/h11-12H,4-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOIOFJINUUTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.